Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate
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Overview
Description
Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a morpholine ring attached to the pyrimidine core, along with a hydroxy group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.
Morpholine Introduction: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by the morpholine moiety.
Hydroxy Group Addition: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents.
Esterification: The final step involves the esterification of the hydroxy group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts for esterification, such as sulfuric acid or hydrochloric acid.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidine derivatives.
Scientific Research Applications
Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate involves its interaction with specific molecular targets. The morpholine ring and pyrimidine core allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxy and ester groups may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-morpholin-4-yl)pyrimidin-2-yl)amino)phenyl)
Uniqueness: Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate is unique due to the presence of both a morpholine ring and a pyrimidine core, which confer distinct chemical properties and potential biological activities
Biological Activity
Methyl [6-hydroxy-2-(morpholin-4-yl)pyrimidin-4-yl]acetate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrimidine ring, a hydroxyl group, and a morpholine moiety, contributing to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₃O₄, with a molecular weight of 253.25 g/mol. The presence of the methyl ester functional group enhances its solubility and reactivity, while the morpholine component is believed to improve its interaction with biological targets due to favorable pharmacokinetic properties.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This suggests that this compound may possess anti-inflammatory properties.
- Antimicrobial Activity : Research indicates that pyrimidine derivatives can interact with various enzymes and receptors, influencing cellular pathways associated with inflammation and microbial resistance. The morpholine group may enhance these interactions, making it an interesting candidate for further studies in antimicrobial applications.
- Cancer Therapeutics : The compound's structural similarity to other bioactive molecules suggests potential applications in cancer therapy, particularly as inhibitors of specific kinases involved in tumor progression .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is essential for optimizing its biological activity. Modifications on the pyrimidine ring or substituents can significantly alter its efficacy against various biological targets .
Comparative Analysis Table
The following table compares this compound with other related compounds based on their structural features and biological activities:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Pyrimidine core with hydroxyl and morpholine | Potential anti-inflammatory | Methyl ester enhances solubility |
6-Hydroxy-2-methylpyrimidin-4-acetic acid | Pyrimidine core with hydroxyl and carboxylic acid | Anti-inflammatory | Lacks ester functionality |
Morpholino-pyrimidine derivatives | Pyrimidine with morpholine substitution | Antimicrobial | Varies by substituent position |
Pyridine analogs | Similar heterocyclic structure | Diverse pharmacological profiles | Different nitrogen positioning |
This comparison highlights the distinct features of this compound, particularly the dual presence of both the morpholine group and the methyl ester functionality, which may contribute to unique biological activities not found in other similar compounds.
Case Studies and Research Findings
Recent studies have explored the potential applications of this compound in various therapeutic contexts:
- Anti-inflammatory Studies : In vitro assays demonstrated that derivatives of pyrimidine compounds exhibited significant inhibition of COX enzymes, leading to reduced inflammatory markers in cell cultures .
- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria revealed promising antimicrobial activity for several pyrimidine derivatives, suggesting that modifications similar to those found in this compound could enhance efficacy against resistant strains .
- Cancer Research : Investigations into kinase inhibition highlighted the potential of this compound as a therapeutic agent in oncology, particularly targeting cyclin-dependent kinases (CDKs) involved in cell cycle regulation and tumor growth .
Properties
Molecular Formula |
C11H15N3O4 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 2-(2-morpholin-4-yl-6-oxo-1H-pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C11H15N3O4/c1-17-10(16)7-8-6-9(15)13-11(12-8)14-2-4-18-5-3-14/h6H,2-5,7H2,1H3,(H,12,13,15) |
InChI Key |
FXCBUKKLYPZLIX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC(=N1)N2CCOCC2 |
Origin of Product |
United States |
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